molecular formula C18H32O15 B036931 2'-Fucosyl-D-lactose CAS No. 41263-94-9

2'-Fucosyl-D-lactose

Cat. No. B036931
CAS RN: 41263-94-9
M. Wt: 488.4 g/mol
InChI Key: HWHQUWQCBPAQQH-BWRPKUOHSA-N
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Description

2’-Fucosyllactose (2’-FL) is a fucosylated, neutral trisaccharide composed of L-fucose, D-galactose, and D-glucose units . It is the most prevalent human milk oligosaccharide (HMO) naturally present in human breast milk, making up about 30% of all HMOs . It has numerous significant biological properties including prebiotics, antibacterial, antiviral, and immunomodulating effects .


Synthesis Analysis

The biosynthesis of 2’-FL involves five key enzymes: phosphomannomutase (ManB), mannose-1-phosphate guanylytransferase (ManC), GDP-D-mannose 4,6-dehydratase (Gmd), GDP-L-fucose synthase (WcaG), and α-1,2-fucosyltransferase (FucT) . The highest stoichiometric yield (0.498 mol 2’-FL/mol fructose) was achieved by using recombinant strain RFL38 .


Molecular Structure Analysis

The molecular formula of 2’-Fucosyl-D-lactose is C18H32O15 . The molecular weight is 488.4 g/mol . The IUPAC name is (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol .


Chemical Reactions Analysis

The biosynthesis of 2’-FL from fructose was optimized by metabolic engineering strategies . In the scaled-up reaction, 41.6 g/L (85.2 mM) 2’-FL was produced by a fed-batch bioconversion, corresponding to a stoichiometric yield of 0.482 mol 2’-FL/mol fructose .


Physical And Chemical Properties Analysis

The density of 2’-Fucosyl-D-lactose is 1.681 g/cm^3 . It is soluble in water at 240.0 g/L .

Mechanism of Action

Target of Action

The primary target of 2’-Fucosyl-D-lactose (2’-FL) is the gut microbiota, specifically certain bifidobacteria . These bacteria play a crucial role in maintaining gut health and modulating the immune system .

Mode of Action

2’-FL interacts with its targets by serving as a prebiotic, a type of dietary fiber that feeds the beneficial gut bacteria . It encourages the growth of select beneficial bacteria and hinders the growth of many harmful bacteria . This interaction results in changes to the composition of the gut microbiota, promoting a healthier gut environment .

Biochemical Pathways

2’-FL influences several biochemical pathways. It plays a role in modulating CD14 expression, providing relief in colitis, and influencing the composition of the gut microbiome . Its impact extends to stimulating T cells, leading to heightened IFN-γ production, while concurrently reducing the production of cytokines IL-6, IL-17, and TNF-α .

Pharmacokinetics

It is known that 2’-fl is resistant to digestion by human enzymes and reaches the colon where it is partially fermented . This suggests that 2’-FL has good bioavailability and can exert its effects on the gut microbiota effectively.

Result of Action

The action of 2’-FL results in several molecular and cellular effects. It supports gastrointestinal (GI) and systemic health by modulating the gut microbiota . It also has potential immunomodulatory, anti-inflammatory, anti-microbial, and anti-cancer properties .

Action Environment

The action of 2’-FL is influenced by various environmental factors. For instance, the composition of the individual’s diet and the existing state of their gut microbiota can affect the efficacy of 2’-FL . Furthermore, the stability of 2’-FL may be affected by factors such as pH and temperature, although more research is needed in this area.

Future Directions

There is considerable commercial interest in 2’-FL for its irreplaceable nutritional applications . With the rapid development of metabolic engineering and synthetic biology strategies, using the engineered cell factory for 2’-FL large-scale production might be a promising approach . Future research directions for the biotechnological production of 2’-FL as well as the strategies to further improve its concentration are highlighted and discussed .

properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQUWQCBPAQQH-BWRPKUOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40194179
Record name 2'-Fucosyllactose
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Molecular Weight

488.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Fucosyllactose
Source Human Metabolome Database (HMDB)
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Product Name

2'-O-fucosyllactose

CAS RN

41263-94-9
Record name 2′-Fucosyllactose
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Record name 2'-Fucosyllactose
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Record name 2'-FUCOSYLLACTOSE
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Record name 2-Fucosyllactose
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